(4-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a brominated phenyl ring substituted with a trifluoromethoxy group and a pyrrolidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactionsThe final step involves the attachment of the pyrrolidinyl methanone moiety through a substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up to accommodate larger quantities. This would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Typical conditions involve the use of catalysts such as palladium in coupling reactions and controlled temperatures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties may contribute to the performance of products in fields such as electronics and coatings.
Mechanism of Action
The mechanism of action of (4-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to penetrate biological membranes, while the pyrrolidinyl methanone moiety may interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (4-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone include:
- (4-Bromo-3-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone
- (4-Chloro-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone
- (4-Bromo-2-(trifluoromethoxy)phenyl)(piperidin-1-yl)methanone
Uniqueness
The presence of both the bromine and trifluoromethoxy groups in this compound makes it unique compared to other similar compounds. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable target for further research.
Properties
IUPAC Name |
[4-bromo-2-(trifluoromethoxy)phenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO2/c13-8-3-4-9(10(7-8)19-12(14,15)16)11(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSDTBJFEIBTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.